molecular formula C6H4ClN3 B8695943 2-Amino-4-chloronicotinonitrile

2-Amino-4-chloronicotinonitrile

Cat. No.: B8695943
M. Wt: 153.57 g/mol
InChI Key: JLRYLZOKHUFFKY-UHFFFAOYSA-N
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Description

2-Amino-4-chloronicotinonitrile is a heterocyclic nitrile derivative with the molecular formula C₆H₄ClN₃ and a molecular weight of 157.56 g/mol. It is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 4, and a nitrile group at position 3. Key physical properties include a melting point of 190°C (decomposition) and safety designations R36/37/38 (irritant) and S26-36 (precautionary measures for handling) .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

2-amino-4-chloropyridine-3-carbonitrile

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)

InChI Key

JLRYLZOKHUFFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-5-chloronicotinonitrile (CAS 869557-28-8)

  • Similarity Score : 0.79 .
  • Structural Difference : The chlorine atom is at position 5 instead of 4.
  • Impact : Altered electronic distribution may affect reactivity in nucleophilic substitution reactions.

4-Amino-5-chloronicotinonitrile (CAS 1706454-74-1)

  • Similarity Score : 0.81 .
  • Structural Difference: Amino and chlorine groups are at positions 4 and 5, respectively.
  • Impact: The shifted amino group could enhance solubility in polar solvents compared to the target compound.

Substituent Variations

2-Amino-4-methylnicotinonitrile (CAS 42182-27-4)

  • Similarity Score : 0.66 .
  • Structural Difference : A methyl group replaces the chlorine atom at position 4.

2-Chloro-4-(dimethylamino)nicotinonitrile (CAS 147992-80-1)

  • Molecular Formula : C₈H₈ClN₃.
  • Molecular Weight : 181.62 g/mol.
  • Structural Difference: A dimethylamino group replaces the amino group at position 2.
  • Impact: The electron-donating dimethylamino group may enhance solubility in organic solvents and modify coordination properties in metal-catalyzed reactions .

Functional Group Analogues

Ethyl 4-Amino-2-chloronicotinate (CAS 1194341-67-7)

  • Molecular Formula : C₈H₉ClN₂O₂.
  • Structural Difference : A carboxylate ester replaces the nitrile group at position 3.
  • Impact : The ester group increases polarity and may serve as a prodrug intermediate in pharmaceutical synthesis .

2-Amino-6-chloronicotinic Acid (CAS 58584-92-2)

  • Structural Difference : A carboxylic acid replaces the nitrile group at position 3, with chlorine at position 5.
  • Impact : The carboxylic acid group enables salt formation, improving aqueous solubility for biological testing .

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